N-(DBCO-PEG4)-N-Biotin-PEG4-NHS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is a versatile biotinylation reagent used for labeling azide-containing biomolecules via copper-free strain-promoted alkyne-azide click chemistry (SPAAC) reactions . This compound consists of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a biotin moiety, making it highly hydrophilic and suitable for various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the conjugation of dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and biotin. The reaction typically starts with the activation of the carboxyl group of biotin using N-hydroxysuccinimide (NHS) to form an NHS ester . This activated ester then reacts with the amine group of PEG to form a stable amide bond . Finally, the DBCO group is introduced through a copper-free click chemistry reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity . The compound is typically purified using chromatographic techniques to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This type of reaction is highly specific and efficient, allowing the compound to react with azide-functionalized biomolecules without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically requires azide-functionalized biomolecules as reactants . The reaction is carried out under mild conditions, often at room temperature, and does not require any additional reagents or catalysts . The reaction time can vary from a few hours to overnight, depending on the concentration of the reactants and the desired degree of labeling .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-functionalized biomolecules is a stable triazole linkage . This linkage is highly stable and resistant to hydrolysis, making it suitable for various biological applications .
Wissenschaftliche Forschungsanwendungen
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS involves the formation of a stable triazole linkage through the SPAAC reaction . The DBCO group reacts with azide-functionalized biomolecules, resulting in the formation of a triazole ring . This reaction is highly specific and efficient, allowing for the selective labeling of target molecules without interfering with other functional groups . The PEG spacer enhances the solubility and accessibility of the biotin moiety, improving the detection efficiency of the biotinylated molecule .
Vergleich Mit ähnlichen Verbindungen
N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is unique due to its combination of DBCO, PEG, and biotin moieties, which provide high specificity, efficiency, and solubility . Similar compounds include:
DBCO-PEG4-NHS Ester: Contains a DBCO group and PEG spacer but lacks the biotin moiety.
DBCO-PEG4-Biotin: Similar to this compound but does not contain the NHS ester group.
DBCO-PEG4-Desthiobiotin: Contains a desthiobiotin moiety instead of biotin, which binds less tightly to streptavidin.
These similar compounds share some functional properties but differ in their specific applications and binding affinities .
Eigenschaften
Molekularformel |
C54H74N6O16S |
---|---|
Molekulargewicht |
1095.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1 |
InChI-Schlüssel |
WGXIBGJQQHWGKY-XVESOEPISA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.